Methyl 8-oxospiro[4.5]decane-7-carboxylate
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Overview
Description
Methyl 8-oxospiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C12H18O3 It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-oxospiro[4.5]decane-7-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxospiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
Methyl 8-oxospiro[4.5]decane-7-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 8-oxospiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 8-oxospiro[4.5]decane-7-carboxylate include:
- 8-oxa-2-azaspiro[4.5]decane
- 6,10-dioxaspiro[4.5]decane-7,9-dione
- 1,6,9-tri-oxaspiro[4.5]decane .
Uniqueness
This compound is unique due to its specific spiro structure and the presence of both an oxo group and a carboxylate ester. This combination of features gives it distinct chemical and physical properties, making it valuable for various research and industrial applications .
Biological Activity
Methyl 8-oxospiro[4.5]decane-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure characterized by a spiro connection between two cycloalkane rings. Its molecular formula indicates the presence of multiple functional groups, including a carboxylate and an oxo group, which contribute to its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research suggests that it may exhibit:
- Antitumor Effects : Similar compounds have shown potential in inhibiting tumor cell proliferation, suggesting that this compound may have similar properties.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, influencing pathways related to cell survival and proliferation.
- Receptor Interaction : It could interact with cellular receptors, potentially altering signaling pathways critical for various biological functions.
The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, leading to altered activity and subsequent biological effects. This interaction can result in:
- Covalent Bond Formation : The oxo group may form covalent bonds with nucleophilic sites on proteins and enzymes.
- Non-covalent Interactions : The compound can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate | Contains an azaspiro motif | Different nitrogen placement alters reactivity |
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride | Methoxy substitution at position three | Enhances solubility and alters biological activity |
8-Oxaspiro[4.5]decane-7,9-dione | Lacks carboxylate functionality | Potentially different biological activity profile |
This compound stands out due to its specific combination of functional groups and spirocyclic architecture, which may influence its reactivity and biological interactions differently compared to these similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antitumor Activity : A study focusing on hybrid molecules containing spirocyclic structures demonstrated significant antitumor effects against various cancer cell lines through apoptosis induction . These findings suggest that this compound could exhibit similar antitumor properties.
- Enzyme Interaction Studies : Research has indicated that compounds with spirocyclic structures can inhibit enzymes involved in cancer progression, providing a basis for further exploration of this compound as a potential therapeutic agent .
- Toxicology Assessments : Preliminary toxicity studies indicated a favorable safety profile for related compounds, suggesting that this compound may also be safe for further pharmacological evaluation .
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 8-oxospiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)9-8-12(5-2-3-6-12)7-4-10(9)13/h9H,2-8H2,1H3 |
InChI Key |
CBIPHFNAIYFHEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CCCC2)CCC1=O |
Origin of Product |
United States |
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